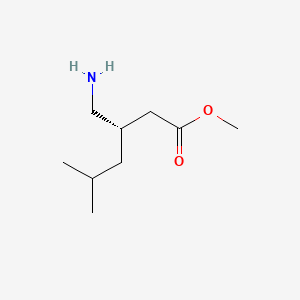

Pregabalin methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

779325-26-7 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl (3S)-3-(aminomethyl)-5-methylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |

InChI Key |

JDFPGFRTUSUWNI-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC)CN |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CN |

Origin of Product |

United States |

Foundational & Exploratory

Pregabalin methyl ester CAS 714230-22-5 chemical properties

An In-Depth Technical Guide to Pregabalin Methyl Ester (CAS 714230-22-5): Properties, Analysis, and Significance

Introduction

Pregabalin, marketed under the brand name Lyrica among others, is a gamma-aminobutyric acid (GABA) analogue widely recognized for its efficacy in treating neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[1][2] Its mechanism of action involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system, which modulates calcium influx and reduces the release of several excitatory neurotransmitters.[2][3]

Within the landscape of pharmaceutical development and quality control, the related compounds and impurities of an active pharmaceutical ingredient (API) are of paramount importance. This compound (CAS 714230-22-5) is a significant derivative in this context. It serves primarily as a well-characterized analytical reference standard for methods development and validation.[4][5] Furthermore, it is recognized as a potential process impurity or synthetic intermediate in certain manufacturing routes of Pregabalin.[6][7] Its presence and control are critical for ensuring the purity, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the chemical properties, analytical characterization, and scientific applications of this compound for researchers, analytical scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is most commonly available as a hydrochloride salt to enhance its stability and handling characteristics.[4] It typically presents as a white to off-white or colorless crystalline solid.[8][9] A thorough understanding of its physicochemical properties is fundamental for its use as a reference standard and for developing analytical methods.

Core Properties and Identifiers

The key chemical and physical properties of this compound Hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 714230-22-5 | [1][4][5][8] |

| Formal Name | 3S-(aminomethyl)-5-methyl-hexanoic acid, methyl ester, monohydrochloride | [4] |

| Synonyms | (S)-Pregabalin methyl ester HCl, (S)-Isobutylgaba methyl ester HCl | [4][8] |

| Molecular Formula | C₉H₁₉NO₂ • HCl (or C₉H₂₀ClNO₂) | [1][4][5] |

| Molecular Weight | 209.71 g/mol | [1][8][9][10] |

| Appearance | White to off-white crystalline solid | [8][9] |

| Purity | Typically ≥95% | [4][9][10] |

| Storage | -20°C or 2-8°C, protect from light | [4][8][10] |

| Stability | ≥ 5 years under proper storage conditions | [4] |

Solubility Profile

The solubility of a reference standard is critical for preparing stock solutions for analytical testing. This compound Hydrochloride exhibits good solubility in various common laboratory solvents.

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

| Data sourced from Cayman Chemical product information sheet.[4] |

Structural Information

Accurate structural representation is essential for unequivocal identification.

Caption: Structure of (S)-Pregabalin methyl ester.

-

SMILES: CC(C)CCC(OC)=O.Cl[4]

-

InChI Key: NQNJFRLJTFCGSL-QRPNPIFTSA-N[4]

-

InChI Code: InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1[4]

Synthesis and Role as a Process Impurity

This compound is not a therapeutic agent itself but is intrinsically linked to the synthesis of Pregabalin. The esterification of the carboxylic acid group of Pregabalin, or a synthetic precursor, with methanol is the direct route to its formation. This reaction can be intentional for derivatization purposes or an unintentional side reaction during the synthesis of the parent API.[6]

For instance, if methanol is used as a solvent during a step involving acid catalysis in the synthesis of Pregabalin, there is a risk of forming the methyl ester as a process-related impurity.[11] As regulatory bodies require stringent control over impurities, the ability to detect and quantify this compound is essential for batch release testing of Pregabalin.[7]

Caption: Conceptual Pregabalin synthesis workflow highlighting potential impurity formation.

Analytical Characterization Methodologies

As a reference standard, this compound is used to validate analytical methods designed to ensure the quality of the Pregabalin API. The primary techniques for its characterization and quantification are chromatography and spectroscopy.

Chromatographic Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity testing and assay of Pregabalin and its related compounds.[12][13] The ester is more hydrophobic than the parent carboxylic acid, allowing for good chromatographic separation.

Exemplary RP-HPLC Protocol for Impurity Profiling: This protocol is a representative method adapted from established procedures for Pregabalin analysis.[12][13][14] Method development and validation are required for specific applications.

-

Instrumentation: HPLC system with UV or PDA detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 6.0) and a polar organic solvent like acetonitrile or methanol. A typical ratio might be 75:25 (Buffer:Acetonitrile).

-

Column Temperature: 30-40°C.[12]

-

Detection: UV detection at a low wavelength, typically 210 nm, as Pregabalin and its ester lack a strong chromophore.[12]

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create working standards and for system suitability checks.

-

Sample Preparation: Dissolve the Pregabalin API sample in the mobile phase to a known concentration (e.g., 2 mg/mL).[13]

-

Analysis: Inject the standard and sample solutions. The ester, being less polar, will typically have a longer retention time than the parent Pregabalin acid. Quantify the impurity based on the peak area relative to the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level quantification, especially in bioanalytical studies or for identifying unknown impurities.[15][16] For method development, one would monitor the transition of the protonated molecular ion [M+H]⁺ of the ester to characteristic product ions.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (¹H NMR): This is a definitive technique for structural confirmation. Certificates of Analysis for this compound reference standards confirm the structure and purity using ¹H NMR.[9] The spectrum would clearly show a singlet around 3.6-3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃) group, which is absent in the spectrum of Pregabalin.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[4] In forensic applications, derivatization of Pregabalin to its methyl ester can overcome analytical difficulties associated with the amphoteric nature of the parent drug, making it more amenable to GC-MS analysis.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The spectrum of this compound would show a characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹, in addition to N-H bands for the amine group.[17][18]

Caption: General analytical workflow for impurity profiling.

Applications in Research and Quality Control

The primary application of this compound is as a certified reference material.[4][5] Its role is indispensable in several key areas:

-

Analytical Method Validation: It is used as a primary standard to validate the specificity, linearity, accuracy, and precision of chromatographic methods developed for Pregabalin.[5][19]

-

Quality Control (QC): In routine QC testing, it is used to identify and quantify the corresponding impurity in batches of Pregabalin API, ensuring they meet the stringent purity requirements set by pharmacopeias and regulatory authorities.[7]

-

Forensic Science: Derivatization of Pregabalin to its methyl ester facilitates its analysis by GC-MS, which is a common instrument in forensic labs. This conversion overcomes issues like poor chromatographic behavior and thermal degradation of the parent compound.[4][6]

-

Stability Studies: It can be used in forced degradation studies to help identify potential degradants of the Pregabalin API under various stress conditions (acidic, basic, oxidative).

Conclusion

This compound (CAS 714230-22-5) is a chemically significant derivative of the API Pregabalin. While not intended for therapeutic use, its role as an analytical reference standard and a potential process impurity makes it a compound of critical importance to the pharmaceutical industry. A comprehensive understanding of its chemical and physical properties, coupled with robust analytical methodologies for its detection and quantification, is essential for ensuring the quality, safety, and regulatory compliance of Pregabalin drug products. Its availability as a well-characterized standard empowers researchers and quality control professionals to develop and validate reliable methods that are fundamental to modern drug development.

References

-

Axios Research. (n.d.). This compound HCl - CAS - 714230-22-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pregabalin-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 714230-22-5 | Product Name : this compound. Retrieved from [Link]

-

Veeprho. (n.d.). Pregabalin Impurities and Related Compound. Retrieved from [Link]

-

SID. (n.d.). Analytical RP-HPLC Method for Development and Validation of Pregabalin and Methylcobalamine in Combined Capsule Formulation. Retrieved from [Link]

-

National University of Singapore. (n.d.). Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). EP1543831A1 - Pregabalin composition.

-

WJPMR. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ESTIMATION OF PREGABALIN AND EPALRESTAT IN PURE AND PHARMACEUTICAL D. Retrieved from [Link]

-

Agilent. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Retrieved from [Link]

-

ResearchGate. (2010). Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PMC. Retrieved from [Link]

-

SynThink. (n.d.). Pregabalin EP Impurities & USP Related Compounds. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

-

DrugBank. (n.d.). Pregabalin | C8H17NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SID. (2023). Spectrofluorimetric Determination Method for Pregabalin in Dosage Forms Using 9-Fluorenylmethyl Chloroformate. Retrieved from [Link]

- Google Patents. (n.d.). CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials.

-

Semantic Scholar. (2014). A VALIDATED METHOD FOR QUANTITATION OF PREGABALIN AND METHYLCOBALAMIN USING DIFF USE REFLECTANCE FTIR SPECTROSCOPY IN BULK AND COMBINED TABLET DOSAGE FORM. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transforms infrared spectra of pure pregabalin. Retrieved from [Link]

-

Natural Volatiles and Essential Oils. (2021). Validated Stability Indicating FT-IR Spectroscopic Method For Simultaneous Quantitative Estimation Of Aceclofenac And Pregabalin. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. guidechem.com [guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound HCl - CAS - 714230-22-5 | Axios Research [axios-research.com]

- 6. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemscene.com [chemscene.com]

- 11. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]

- 12. sid.ir [sid.ir]

- 13. agilent.com [agilent.com]

- 14. wjpmr.com [wjpmr.com]

- 15. frontagelab.com [frontagelab.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. nveo.org [nveo.org]

- 19. This compound Hydrochloride | LGC Standards [lgcstandards.com]

Molecular Architecture & Divergence: Pregabalin vs. Pregabalin Methyl Ester

The following technical guide details the molecular, synthetic, and analytical divergence between Pregabalin and its methyl ester derivative.

Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a lipophilic GABA analog utilized primarily for neuropathic pain and epilepsy. Its methyl ester derivative, Pregabalin Methyl Ester (methyl (3S)-3-(aminomethyl)-5-methylhexanoate), serves a dual role in drug development: primarily as a critical process-related impurity (requiring strict control under ICH Q3A/B guidelines) and secondarily as a synthetic intermediate or prodrug scaffold.

This guide analyzes the structural causality behind their physicochemical differences, outlines the synthetic pathways leading to ester formation, and provides validated protocols for their analytical separation.

Structural & Physicochemical Analysis[1]

The fundamental divergence lies in the ionization state. Pregabalin exists as a zwitterion at physiological pH, possessing both a protonated amine (

Comparative Physicochemical Profile

| Feature | Pregabalin (API) | This compound (Impurity/Deriv.)[1] |

| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate |

| CAS Number | 148553-50-8 | 714230-22-5 (HCl salt) / 779325-26-7 (Base) |

| Formula | ||

| Mol.[1][2][3][4][5][6][7] Weight | 159.23 g/mol | 173.25 g/mol |

| Electronic State | Zwitterionic (Isoelectric point ~7.4) | Cationic (at pH < 9) / Neutral (at pH > 10) |

| Solubility | High in water (Polar); Low in DCM | Moderate in water; High in alcohols/DCM |

| LogP (Est.) | ~0.6 (Hydrophilic) | ~1.2 (Increased Lipophilicity) |

| H-Bonding | Strong Intermolecular (Crystal lattice) | Reduced (No carboxyl proton donor) |

Mechanistic Implication

The zwitterionic lattice of Pregabalin confers high melting points and water solubility. In contrast, the methyl ester lacks the internal salt bridge capability. This structural modification significantly alters the partition coefficient (LogP), making the ester more permeable to lipid membranes but less soluble in aqueous buffers compared to the parent zwitterion.

Synthetic Pathways & Impurity Formation

The methyl ester is rarely a target molecule in final formulations; it typically arises as a Process-Related Impurity . This occurs via Fischer esterification when Pregabalin or its precursors are exposed to methanol in the presence of acidic catalysts (e.g., HCl,

Pathway Visualization

The following diagram illustrates the formation of Pregabalin and the side-reaction pathway leading to the Methyl Ester impurity.

Figure 1: Synthetic pathway showing the genesis of the Methyl Ester impurity via acid-catalyzed esterification of the API.

Analytical Characterization Protocols

Distinguishing the methyl ester from the parent API is critical for batch release. The ester is less polar and will exhibit different retention behavior in Reverse Phase HPLC (RP-HPLC).

Analytical Differentiation Strategy

-

Mass Spectrometry (LC-MS):

-

Pregabalin:

Da. -

Methyl Ester:

Da (+14 Da shift). -

Fragmentation: The ester readily loses the methoxy group (

), whereas Pregabalin typically loses water or ammonia.

-

-

HPLC Behavior (C18 Column):

-

Pregabalin: Elutes early due to high polarity (requires ion-pairing reagents or specific pH control to retain).

-

Methyl Ester: Elutes later than Pregabalin due to the hydrophobic methyl cap and loss of the carboxylate charge.

-

Analytical Workflow Diagram

Figure 2: Analytical logic for separating and identifying the Methyl Ester impurity using RP-HPLC.

Experimental Protocols

The following protocols are designed for research purposes to synthesize the standard for impurity profiling and to separate it analytically.

Protocol A: Synthesis of this compound (Reference Standard)

Objective: To generate the methyl ester hydrochloride salt for use as an HPLC reference standard.

-

Reagents: Pregabalin (1.0 eq), Thionyl Chloride (

, 1.2 eq), Anhydrous Methanol (Solvent). -

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

inlet. -

Procedure:

-

Dissolve Pregabalin (e.g., 1.59 g, 10 mmol) in anhydrous Methanol (20 mL) at 0°C.

-

Dropwise add Thionyl Chloride (1.2 eq) over 15 minutes. Caution: Exothermic reaction, HCl gas evolution.

-

Allow the mixture to warm to room temperature, then reflux for 3 hours.

-

Monitor reaction by TLC (Mobile phase:

4:1:1). The ester will have a higher -

Evaporate solvent under reduced pressure to yield a white solid.

-

Purification: Recrystallize from minimal Isopropanol/Ether to obtain This compound Hydrochloride .

-

Protocol B: HPLC Separation Method

Objective: Quantitation of Methyl Ester impurity in Pregabalin bulk drug.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm).

-

Mobile Phase A: 0.05 M Ammonium Phosphate buffer (pH 6.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 95% A (Isocratic hold for Pregabalin).

-

5-20 min: 95% A → 50% A (Linear gradient to elute Ester).

-

20-25 min: 50% A (Wash).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Low wavelength required as Pregabalin lacks strong chromophores).

-

Expected Results: Pregabalin elutes at ~3.5 min; Methyl Ester elutes at ~12.0 min.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44319400, this compound. Retrieved from [Link]

-

Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Application Note. Retrieved from [Link]

Sources

- 1. This compound | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

- 3. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. study.com [study.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Pregabalin Methyl Ester as a Process Impurity

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. The presence of impurities, even at trace levels, can have a significant impact on the safety and quality of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling. The ICH Q3A(R2) guideline, for instance, establishes thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances, compelling manufacturers to characterize any impurity present above the 0.10% level.[2][3]

Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), is a widely prescribed anticonvulsant and neuropathic pain agent. Its synthesis, a multi-step chemical process, presents numerous opportunities for the formation of process-related impurities. This guide provides a detailed, experience-driven framework for the identification, characterization, and control of a specific and plausible process impurity: Pregabalin Methyl Ester . We will delve into its likely genesis, the strategic approach to its definitive identification, and the validation of analytical systems designed to monitor its presence.

Section 1: The Genesis of this compound: A Mechanistic Perspective

The formation of ester-related impurities is a common challenge in pharmaceutical synthesis, particularly when alcohols are used as solvents or reagents. While literature extensively documents the formation of pregabalin's isopropyl and isobutyl esters when isopropanol or isobutanol are used as solvents, the formation of the methyl ester is an equally probable event if methanol is present in the process stream.[1]

There are two primary, scientifically sound pathways for the formation of this compound:

-

Acid-Catalyzed Esterification (Fischer Esterification): This is the most probable route. Methanol is frequently employed as a solvent for the hydrogenation of intermediates or, more critically, as a co-solvent with water for the final purification of crude pregabalin at elevated temperatures.[4][5] If acidic residues from previous steps (e.g., hydrochloric acid, sulfuric acid, or even acidic catalysts like thionyl chloride used in other esterification contexts) are present, they can catalyze the direct esterification of pregabalin's carboxylic acid moiety with the methanol solvent.[1][6]

-

Reaction with Methylating Reagents: Certain synthetic routes for pregabalin may utilize intermediates derived from reagents like cyanoacetic acid methyl ester.[7] Incomplete reaction or carry-over of such reagents could potentially lead to transesterification or other side reactions resulting in the formation of the methyl ester impurity.

The causality is clear: the combination of pregabalin (a carboxylic acid), methanol (an alcohol solvent), and the potential for an acidic environment creates a classic scenario for Fischer esterification, making the methyl ester a high-probability process impurity that must be investigated.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. tsijournals.com [tsijournals.com]

- 3. apps.thermoscientific.com [apps.thermoscientific.com]

- 4. US20110245536A1 - Process for preparing pregabalin - Google Patents [patents.google.com]

- 5. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. CN109232311B - Green and efficient synthesis method of pregabalin - Google Patents [patents.google.com]

Technical Guide: Characterization and Control of Pregabalin Methyl Ester Impurity

Executive Summary

Pregabalin Methyl Ester (PME) , chemically identified as methyl (3S)-3-(aminomethyl)-5-methylhexanoate, is a critical process-related impurity in the synthesis of Pregabalin drug substance. Its presence is primarily driven by the use of methanol in acidic environments during workup or crystallization.

While Pregabalin (Lyrica) acts as a GABA analog with zwitterionic properties, the esterification of its carboxylic acid tail significantly alters its lipophilicity and pharmacokinetic profile. Under ICH Q3A (R2) guidelines, PME is classified as an organic impurity that must be monitored and controlled to established limits (typically <0.15% for commercial batches, pending specific toxicological qualification).

This guide provides a comprehensive technical framework for the formation mechanism, analytical detection, and process control of PME.

Chemical Basis & Formation Mechanism[1]

Structural Identity

-

Chemical Name: Methyl (3S)-3-(aminomethyl)-5-methylhexanoate[1]

-

CAS Number: 779325-26-7 (Free base); 714230-22-5 (HCl salt)

-

Molecular Formula: C

H -

Molecular Weight: 173.25 g/mol [1]

Mechanism of Formation

The formation of PME follows a classic Fischer Esterification pathway. Pregabalin contains both a primary amine and a carboxylic acid. In the presence of methanol (often used as a solvent for recrystallization or intermediate transfer) and an acid catalyst (residual HCl or process acids), the carboxylic acid undergoes nucleophilic attack by methanol.

Critical Process Parameter (CPP): The reaction is reversible. High water content suppresses the ester, while anhydrous methanolic conditions favor it.

Figure 1: Acid-catalyzed formation pathway of this compound from the parent drug substance.

Analytical Strategy: HPLC Method Development

Detecting PME requires a method capable of separating the highly polar, zwitterionic Pregabalin from the significantly more hydrophobic methyl ester. A standard isocratic method often fails because the ester elutes much later than the parent peak, leading to poor peak shape or missed detection.

Method Selection Logic (E-E-A-T)

-

Column Choice: A C18 (Octadecylsilane) column is selected for its strong hydrophobic interaction capability. PME, lacking the ionizable acid group, interacts strongly with the stationary phase.

-

Mobile Phase pH: A buffer at pH 6.0–7.0 is optimal. At this pH, Pregabalin is zwitterionic and elutes early. The PME amine group is partially protonated, but the ester group dominates retention, ensuring separation.

-

Detection: Pregabalin lacks a strong chromophore. Detection is performed at 210 nm (UV) to capture the carbonyl absorbance.

Validated Experimental Protocol

Reagents:

-

Ammonium Phosphate (Buffer)

-

Acetonitrile (HPLC Grade)

-

Methanol (Diluent only)

Chromatographic Conditions:

| Parameter | Setting |

| Column | Inertsil ODS-3V or Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

| Run Time | 35 Minutes |

Gradient Program:

| Time (min) | Mobile Phase A (Buffer pH 6.5) % | Mobile Phase B (Acetonitrile) % | Description |

| 0.0 | 95 | 5 | Elution of Pregabalin |

| 10.0 | 95 | 5 | Isocratic Hold |

| 20.0 | 50 | 50 | Ramp to elute Ester |

| 25.0 | 50 | 50 | Wash |

| 26.0 | 95 | 5 | Re-equilibration |

| 35.0 | 95 | 5 | End |

Sample Preparation:

-

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Do not use pure methanol as diluent to prevent in-situ esterification during analysis.

-

Standard Solution: Dissolve PME standard to a concentration of 1.5 µg/mL (0.15% limit level).

-

Test Solution: Dissolve 100 mg of Pregabalin drug substance in 100 mL diluent (1000 µg/mL).

Data Interpretation

| Component | Approx. Retention Time (RT) | Relative Retention Time (RRT) |

| Pregabalin | 6.5 min | 1.00 |

| Methyl Ester Impurity | 18.2 min | ~2.80 |

Note: The high RRT confirms the significant hydrophobicity shift caused by esterification.

Control & Mitigation Strategy

To ensure compliance with ICH Q3A, the formation of PME must be controlled at the process level.

Process Optimization

-

Solvent Swap: Replace Methanol with Isopropyl Alcohol (IPA) or Ethanol in the final crystallization steps. Steric hindrance in IPA significantly reduces esterification rates compared to methanol.

-

pH Control: Ensure the final workup pH is maintained near the isoelectric point (pH 7.0–7.4). Acidic shifts (pH < 4.0) in the presence of alcohol are the primary trigger for PME formation.

-

Water Activity: If methanol must be used, ensure a water content of >10% in the solvent mixture. Water acts as a thermodynamic sink, pushing the equilibrium back toward the acid (Pregabalin) and preventing ester accumulation.

Figure 2: Decision tree for mitigating this compound formation during manufacturing.

Regulatory & Safety Context

-

ICH Q3A Limits:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (for max daily dose ≤ 2g).

-

-

Genotoxicity: Esters of non-mutagenic carboxylic acids are generally not considered structural alerts for genotoxicity (Class 5 under Cramer rules). However, standard bacterial reverse mutation assays (Ames test) should be referenced in the drug master file (DMF) to confirm non-mutagenicity.

References

-

International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 44319400, this compound. Retrieved from [Link][1]

-

European Pharmacopoeia (Ph.[3] Eur.). Pregabalin Monograph 2777. (Standard for impurity profiling methodology).

- Lovdahl, M. J., et al. (2016). Synthesis and Characterization of Pregabalin Lactose Conjugates. Journal of Pharmaceutical Sciences. (Context on amine/acid reactivity in Pregabalin).

Sources

Technical Guide: Stability Dynamics of Pregabalin Methyl Ester in Aqueous Matrices

The following technical guide is structured to serve as a definitive operational manual for investigating and controlling the stability of Pregabalin Methyl Ester. It moves beyond generic descriptions to provide a mechanistic, data-driven framework.[1]

Executive Summary & Chemical Context

This compound (PME) is a critical intermediate and potential process-related impurity in the synthesis of Pregabalin (Lyrica). Unlike the zwitterionic parent drug, PME lacks the free carboxylic acid moiety, altering its solubility and reactivity profile.[1]

The stability of PME in aqueous solution is governed by a bifurcated degradation pathway :

-

Hydrolysis: Conversion to Pregabalin (Active Pharmaceutical Ingredient) and Methanol.[1]

-

Intramolecular Cyclization (Lactamization): Formation of 4-isobutylpyrrolidin-2-one (Pregabalin Lactam).[1]

Critical Insight: While hydrolysis is often the intended metabolic or synthetic outcome, lactamization represents a "dead-end" degradation pathway that generates a stable, pharmacologically inactive, and potentially toxic impurity. Controlling the PME stability profile is therefore a function of manipulating the kinetic competition between water attack (intermolecular) and amine attack (intramolecular).[1]

Mechanistic Analysis: The Kinetic Bifurcation

To understand the stability, we must map the molecular fate of PME.[1] The gamma-amino ester structure is inherently labile.[1]

The Degradation Pathways[1]

-

Pathway A (Hydrolysis): Driven by pH.[1] Under basic conditions (

), hydroxide ions ( -

Pathway B (Lactamization): Driven by the "Proximity Effect."[1] The primary amine at the

-position can nucleophilically attack the ester carbonyl, expelling methoxide to form a thermodynamically stable 5-membered lactam ring.[1]

Visualization of Reaction Kinetics

The following diagram illustrates the competing pathways and the conditions that favor them.

Figure 1: Kinetic bifurcation of this compound degradation.[1] Path A leads to the API; Path B leads to the primary impurity.

Experimental Protocol: Self-Validating Stability Study

This protocol is designed to determine the specific rate constants (

Materials & Buffer Preparation[1]

-

Stock Solution: Prepare 1.0 mg/mL PME in Acetonitrile (ACN).

-

Stress Buffers:

Kinetic Workflow

-

Initiation: Spike Stock Solution into Stress Buffers to reach a final concentration of 100

. -

Incubation: Aliquot into amber HPLC vials. Incubate at three temperatures: 25°C, 40°C, and 60°C .

-

Sampling: Inject samples at

hours. -

Quenching: For pH 2 and pH 10 samples, neutralize immediately before injection to prevent on-column degradation.

Analytical Method (RP-HPLC)

This method separates the Ester, the Acid (Pregabalin), and the Lactam based on polarity.[1]

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 | Standard stationary phase for polar/non-polar separation. |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 6.5) | Controls ionization of the amine/acid.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution.[1] |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% | Gradient required to elute the non-polar Lactam later.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 210 nm | Amide/Ester carbonyl absorption (Pregabalin has weak UV chromophores).[1] |

| Temp | 25°C | Minimize on-column degradation. |

Data Analysis & Interpretation

The stability of PME follows Pseudo-First-Order Kinetics when water is in excess.[1]

Calculating Rate Constants

Plot

Arrhenius Equation for Shelf-Life Prediction

Use the data from 25°C, 40°C, and 60°C to determine Activation Energy (

Expected Stability Profile (Reference Data)

The following table summarizes the expected behavior based on the chemical structure and literature precedents for gamma-amino esters.

| Condition | Dominant Pathway | Rate ( | Product Profile |

| Acidic (pH < 4) | Hydrolysis | Slow | Primarily Pregabalin. Amine protonation ( |

| Neutral (pH 6-8) | Lactamization | Fast | High Lactam Risk. Free amine ( |

| Basic (pH > 9) | Hydrolysis | Fast | Rapid conversion to Pregabalin (Saponification).[1] |

| Thermal (> 40°C) | Both | Very Fast | Mixture of Acid and Lactam.[1] Lactam is thermodynamically favored.[1] |

Decision Logic for Impurity Identification

Use this logic flow to interpret unidentified peaks in your chromatogram.

Figure 2: HPLC peak identification logic based on polarity changes during degradation.

References

-

Vertex AI Search. (2023).[1] Pregabalin salts and stability profiles. Retrieved from .[1]

-

Cayman Chemical. (2023).[1] this compound (hydrochloride) Product Information. Retrieved from .[1][2]

-

United States Pharmacopeia (USP). (2023).[1] Methods for the Analysis of Pregabalin Oral Solution. Retrieved from .

-

Research Journal of Pharmacy and Technology. (2023). Stability Indicating Analytical Method Development for Pregabalin. Retrieved from .[1]

-

National Institutes of Health (NIH). (2020).[1] Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant. Retrieved from .[1]

Sources

Comparative Technical Analysis: Pregabalin Methyl vs. Ethyl Esters

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes established synthetic pathways, impurity profiling, and pharmacokinetic principles.

Executive Summary

Pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] is a zwitterionic gabapentinoid. While the active pharmaceutical ingredient (API) is the free acid, its methyl and ethyl esters play critical, yet distinct, roles in the drug's lifecycle.

-

Ethyl Ester: The dominant intermediate in commercial manufacturing (e.g., the "Malonate" or "Cyanoacetate" routes). It is a critical process-related impurity that must be controlled.

-

Methyl Ester: Primarily utilized in chemoenzymatic synthetic routes due to superior kinetics with specific ene-reductases. It is also the standard analytical derivative for Gas Chromatography (GC) analysis of Pregabalin.

This guide delineates the physicochemical, synthetic, and toxicological divergences between these two entities.

Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the ester moiety capping the carboxylic acid. This modification obliterates the zwitterionic character of the parent Pregabalin, significantly altering solubility and membrane permeability.

| Feature | Pregabalin Methyl Ester | Pregabalin Ethyl Ester |

| Formula | ||

| Molecular Weight | ~173.25 g/mol | ~187.28 g/mol |

| Lipophilicity (LogP) | Moderate (Higher than API) | High (Higher than Methyl) |

| Boiling Point | Lower (Higher volatility) | Higher |

| Solubility | Soluble in MeOH, DCM | Soluble in EtOH, Hexane, Toluene |

| Zwitterionic State | No (Amine is basic, Ester is neutral) | No (Amine is basic, Ester is neutral) |

| Primary Role | Analytical Derivative / Enzymatic Substrate | Synthetic Intermediate / Process Impurity |

Scientific Insight: The ethyl ester's additional methylene group (

Synthetic Pathways & Process Chemistry[1][2]

The choice between methyl and ethyl esters dictates the synthetic strategy. The Ethyl route is the industry standard for chemical synthesis, while the Methyl route is preferred for specific biocatalytic applications.

The Classical Chemical Route (Ethyl Ester)

Most industrial patents (e.g., Pfizer processes) utilize diethyl malonate or ethyl cyanoacetate. The ethyl group acts as a robust protecting group that withstands the Knoevenagel condensation and subsequent Michael addition.

The Chemoenzymatic Route (Methyl Ester)

Recent "Green Chemistry" approaches use ene-reductases (OYE family) to set the chiral center.[1]

-

Observation: Methyl esters often exhibit faster reaction rates (

) with reductases compared to ethyl esters due to reduced steric hindrance in the enzyme's active pocket. -

Outcome: Higher enantiomeric excess (% ee) is often achieved with methyl ester substrates in specific mutant enzyme strains.

Visualization: Synthetic Divergence

The following diagram illustrates where these esters diverge in the manufacturing workflow.

Figure 1: Divergent synthetic utility. The Ethyl route is standard for chemical synthesis; the Methyl route is optimized for specific enzymatic resolutions.

Impurity Profiling & Toxicology (Safety)

In the final drug substance, these esters are classified as Process-Related Impurities . Their presence must be minimized according to ICH Q3A/Q3B guidelines.

Toxicity of Metabolites

The most critical distinction for drug safety is the hydrolysis byproduct.

-

Methyl Ester Hydrolysis: Releases Methanol .

-

Ethyl Ester Hydrolysis: Releases Ethanol .

-

Pathway: Ethanol

Acetaldehyde -

Risk:[2] Significantly lower. Acetic acid is a standard Krebs cycle intermediate.

-

Regulatory Limits

Because of the methanol risk, the allowable limit (ppm) for residual Methyl Ester in the API is generally stricter than for the Ethyl Ester, although both are strictly controlled as "unidentified impurities" if they exceed the reporting threshold (usually 0.05%).

Analytical Characterization Protocols

Distinguishing the esters from the API and each other requires specific protocols. Since Pregabalin is zwitterionic, it is difficult to analyze via GC without derivatization.

Protocol A: GC-MS Derivatization (Methylation)

This protocol converts the API into the Methyl Ester for analysis.[4] Note: If detecting Methyl Ester impurities, you must use an alternative derivatization (e.g., Silylation) to avoid false positives.

Reagents:

-

Trimethylsilyldiazomethane (TMS-DAM) or

-Methanol. -

Solvent: Methanol/Dichloromethane (1:1).

Workflow:

-

Dissolution: Dissolve 10 mg of Pregabalin sample in 1 mL MeOH.

-

Derivatization: Add 200 µL

-Methanol (14%). -

Reflux: Heat at 60°C for 30 minutes. (Converts Acid

Methyl Ester). -

Extraction: Cool, add 1 mL Hexane and 1 mL saturated

. Vortex. -

Analysis: Inject the upper Hexane layer into GC-MS.

-

Target Ion (Methyl Ester): m/z 173 (Molecular ion usually weak), Base peak often m/z 84 (Pyrrolidine ring formation fragment).

-

Protocol B: HPLC Separation (Impurity Tracking)

To separate the Ethyl Ester impurity from the API:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffers zwitterion).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 mins.

-

Detection: UV at 210 nm (Low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

-

Elution Order: Pregabalin (Early, polar)

Methyl Ester

Pharmacokinetics: The Prodrug Concept

While not marketed as prodrugs, understanding their kinetics is vital for "Safety by Design."

Hydrolysis Mechanism

Both esters are substrates for Carboxylesterases (CES) , primarily CES1 (Liver) and CES2 (Intestine).

-

Saturability: The hydrolysis follows Michaelis-Menten kinetics.

-

Steric Hindrance:

-

Methyl Ester: Less sterically hindered. Hydrolyzes rapidly in plasma.

-

Ethyl Ester: Slightly slower hydrolysis rate due to the ethyl bulk.

-

Visualization: Metabolic Activation

Figure 2: Metabolic hydrolysis pathways. Note the divergence in byproduct toxicity (Methanol vs. Ethanol).

References

-

Pfizer Inc. (2008). Crystalline forms of Pregabalin and processes for their preparation.[5] World Intellectual Property Organization. . (Detailed synthesis via ethyl ester intermediates).

-

Stueckler, C., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.[1] Journal of Organic Chemistry. Link. (Comparative kinetics of methyl vs. ethyl esters in enzymatic synthesis).

-

Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin.[6] Clinical Pharmacokinetics.[7][8][9] Link. (Baseline PK data for the parent acid).

-

Lovdahl, M. J., et al. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences. Link. (Protocol for methyl ester derivatization).

-

Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link. (General principles of ester hydrolysis and toxicity).

Sources

- 1. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]

- 3. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

- 4. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin [sitem.herts.ac.uk]

- 6. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of oral absorption models for pregabalin: usefulness of transit compartment model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method Development for Pregabalin Methyl Ester Analysis

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) method development for the analysis of Pregabalin Methyl Ester , a key process-related impurity and intermediate in the synthesis of Pregabalin.

Executive Summary

Pregabalin (Lyrica) is a

Developing a robust method for this analyte presents two specific challenges:

-

Lack of Chromophore: Like its parent Pregabalin, the methyl ester lacks a conjugated

-system, making UV detection difficult above 210 nm. -

Physicochemical Differences: The conversion of the carboxylic acid to a methyl ester significantly alters the polarity and ionization state, requiring a gradient method to separate the zwitterionic parent from the cationic/hydrophobic ester.

This guide provides a self-validating protocol for the separation and quantification of this compound using a Reversed-Phase (RP-HPLC) method with UV detection at 210 nm , optimized for stability and sensitivity.

Scientific Rationale & Method Design

Physicochemical Basis for Separation

Understanding the analytes is the first step in rational method design.

| Property | Pregabalin (Parent) | This compound (Target) | Impact on HPLC |

| Structure | Aliphatic Amino Acid | Aliphatic Amino Ester | Detection: Both require low UV (205-210 nm) or CAD. |

| Functional Groups | -NH | -NH | Ionization: Parent is zwitterionic at neutral pH. Ester is cationic. |

| Polarity (LogP) | ~1.3 (Hydrophilic) | Higher (More Hydrophobic) | Elution Order: Ester will elute after Pregabalin on C18. |

| pKa | pKa | pKa (Amine) ~9-10 | Buffer pH: pH must be controlled to prevent peak tailing of the basic ester. |

Critical Parameter Selection

-

Detector Selection (UV vs. CAD): While Charged Aerosol Detection (CAD) is ideal for non-chromophoric compounds, UV at 210 nm is selected here for broad accessibility. To mitigate baseline drift at this low wavelength, high-purity solvents and phosphate buffers are required.

-

Column Selection: A C18 column with base deactivation (End-capped) is mandatory. The methyl ester possesses a free amine group that can interact with residual silanols on the silica support, causing severe peak tailing. A "Base Deactivated Silica" (BDS) or hybrid particle column ensures sharp peaks.

-

Mobile Phase pH:

-

Acidic pH (2-3): Both analytes are fully protonated (cationic). Separation relies purely on hydrophobic difference.

-

Neutral pH (6-7): Pregabalin is zwitterionic (net charge 0); Ester is cationic. This maximizes the selectivity difference. We select pH 6.0-6.5 to balance retention and peak shape.

-

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5]

-

Reference Standards: Pregabalin USP RS; this compound HCl (certified impurity standard).

-

Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Ammonium Phosphate Dibasic (

), Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Inertsil ODS-3 or Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | High surface area C18 with end-capping to reduce silanol interactions with the amine. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar. |

| Wavelength | 210 nm | Maximum sensitivity for the aliphatic structure. |

| Column Temp | 30°C ± 2°C | Controls viscosity and ensures reproducible retention times. |

| Injection Vol | 20 µL | Higher volume compensates for low UV absorptivity. |

| Run Time | 25 Minutes | Sufficient to elute the hydrophobic ester and re-equilibrate. |

Mobile Phase Preparation

Buffer Solution (pH 6.5):

-

Dissolve 1.32 g of Ammonium Phosphate Dibasic in 1000 mL of Milli-Q water (10 mM).

-

Adjust pH to 6.5 ± 0.05 using dilute Orthophosphoric Acid.

-

Filter through a 0.45 µm Nylon membrane. Note: Nylon is preferred over hydrophilic PTFE for aqueous buffers.

Mobile Phase A: 100% Buffer Solution (pH 6.5). Mobile Phase B: Acetonitrile : Methanol (90 : 10 v/v). Methanol helps solubilize polar impurities.

Gradient Program: The ester is significantly more hydrophobic than the parent. An isocratic run would result in broad peaks for the ester.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold (Elute Pregabalin) |

| 5.0 | 95 | 5 | End Isocratic Hold |

| 15.0 | 50 | 50 | Linear Ramp (Elute Ester) |

| 20.0 | 50 | 50 | Wash Step |

| 20.1 | 95 | 5 | Return to Initial |

| 25.0 | 95 | 5 | Re-equilibration |

Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]

-

Stock Standard (Ester): Dissolve 10 mg this compound in 100 mL Diluent (100 µg/mL).

-

Stock Standard (Pregabalin): Dissolve 50 mg Pregabalin in 50 mL Diluent (1000 µg/mL).

-

System Suitability Solution: Mix Pregabalin Stock and Ester Stock to obtain final concentrations of 1000 µg/mL (Pregabalin) and 5 µg/mL (Ester, 0.5% level).

-

Test Sample: Accurately weigh powder equivalent to 50 mg Pregabalin into a 50 mL flask. Add 30 mL diluent, sonicate for 15 mins, cool, and make up to volume. Filter through 0.45 µm PVDF syringe filter.

Method Validation & Acceptance Criteria

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run the System Suitability Solution (SSS) at the start of every sequence.

-

Resolution (

): > 5.0 between Pregabalin and Methyl Ester. (Due to the gradient, separation is usually very wide). -

Tailing Factor (

): < 1.5 for the Methyl Ester peak (Critical check for silanol interaction). -

RSD (%): < 2.0% for Pregabalin area; < 5.0% for Methyl Ester area (n=6 injections).

Linearity & Range

-

Range: Prepare ester standards from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%).

-

Acceptance: Correlation coefficient (

)

Limit of Quantification (LOQ)

Due to low UV response, determining LOQ is vital.

-

Method: Signal-to-Noise (S/N) ratio method.

-

Target: S/N

10 for LOQ. -

Typical LOQ: ~0.5 µg/mL (approx 0.05% w/w relative to parent).

Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logic used to arrive at the final protocol, ensuring the user understands the causality of the choices.

Figure 1: Decision matrix for selecting column chemistry and mobile phase pH based on analyte properties.

Analytical Workflow

Figure 2: Step-by-step analytical workflow for routine testing.

Troubleshooting & Robustness

| Issue | Probable Cause | Corrective Action |

| Drifting Baseline | UV absorption of Phosphate/Acetate at 210 nm. | Use HPLC-grade salts. Ensure ACN is "Gradient Grade" (low UV cut-off). |

| Peak Tailing (Ester) | Interaction of amine with silanols. | Ensure pH is controlled (6.5). Replace column with a fresh "Base Deactivated" (BDS) column. |

| Retention Time Shift | pH fluctuation or evaporation of organic modifier. | Prepare buffer fresh daily. Cap mobile phase bottles tightly to prevent MeOH evaporation. |

| "Ghost" Peaks | Contamination from previous runs (Ester is sticky). | Ensure the gradient "Wash Step" (50% B) is long enough (at least 5 mins). |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44319400: this compound.[2] PubChem.[2] [Link]

-

Kasawar, G. B., & Farooqui, M. (2010). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences. [Link]

-

Shimadzu Corporation. High Speed Analysis of Pregabalin in Accordance with USP Chapter 621. Application News AD-0173. [Link]

Sources

Application Note: Gradient Elution Conditions for Pregabalin Ester Separation

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Pregabalin. It addresses the specific challenge of separating the highly polar, zwitterionic parent drug from its hydrophobic alkyl ester intermediates (e.g., Ethyl, Methyl, or Isobutyl esters) using Gradient RP-HPLC.

Executive Summary

Pregabalin [(3S)-3-(aminomethyl)-5-methylhexanoic acid] presents a unique chromatographic challenge due to its zwitterionic nature, lack of a strong UV chromophore, and high polarity. In contrast, its ester derivatives (process intermediates or impurities) possess significantly higher hydrophobicity. Standard isocratic methods often fail to elute these esters within a reasonable timeframe or result in poor peak shapes.

This protocol details a Gradient Elution Strategy that utilizes a pH-controlled phosphate buffer system to stabilize the ionization state of Pregabalin while employing a steep organic ramp to elute hydrophobic esters. This method ensures compliance with "Related Substances" screening requirements often found in USP/EP monographs.

Scientific Rationale & Mechanism

The Polarity Conflict

-

Pregabalin (Parent): At neutral pH (approx. 6.5–7.0), Pregabalin exists as a zwitterion (

and -

Pregabalin Esters: Esterification blocks the carboxylic acid group. Consequently, at neutral pH, the molecule loses its zwitterionic character and behaves as a cationic amine (

) with a lipophilic alkyl tail. This drastic increase in hydrophobicity requires a gradient approach.

Critical Process Parameters (CPPs)

-

Buffer pH (6.0 – 7.0): Maintaining pH near 6.5 is critical. It ensures the parent drug is in its stable zwitterionic form, preventing peak splitting. Lower pH (e.g., < 3.0) would protonate the carboxylic acid, reducing polarity difference between parent and ester, potentially compromising resolution.

-

Detection Wavelength (210 nm): Pregabalin lacks aromatic rings. Detection must occur at low UV (210 nm) to capture the carbonyl transitions. High-purity solvents are mandatory to minimize baseline drift at this wavelength.

-

Stationary Phase: A base-deactivated C18 (L1) column is required to minimize silanol interactions with the free amine group of the analyte.

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at the optimized gradient conditions.

Caption: Decision tree for optimizing Pregabalin separation parameters based on molecular properties.

Experimental Protocol

Instrumentation & Reagents[1][2]

-

System: UHPLC or HPLC system equipped with a Quaternary Pump and PDA/UV detector.

-

Column: Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

-

Reagents:

Mobile Phase Preparation

-

Buffer Solution: Dissolve 1.32 g of Diammonium Hydrogen Phosphate in 1000 mL of water. Adjust pH to 6.5 ± 0.05 with dilute Orthophosphoric Acid. Filter through a 0.22 µm nylon membrane.

-

Mobile Phase A (MP-A): Buffer : Acetonitrile (95 : 5 v/v).

-

Mobile Phase B (MP-B): Acetonitrile : Buffer (90 : 10 v/v). Note: A small amount of buffer in MP-B prevents precipitation when mixing.

Standard & Sample Preparation[2][3]

-

Diluent: Mobile Phase A.

-

Stock Solution: Dissolve Pregabalin standard to 1.0 mg/mL.

-

Spiked Sample: Spike stock solution with 0.1% Ethyl Ester and Isobutyl Ester (Impurity C) to verify resolution.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp | 30°C |

| Detection | UV @ 210 nm |

| Run Time | 45 Minutes |

Gradient Program

This gradient is designed to retain the polar parent initially, then ramp up to elute the hydrophobic esters.

| Time (min) | % MP-A | % MP-B | Phase Description |

| 0.0 | 100 | 0 | Equilibration: Initial retention of Pregabalin. |

| 6.0 | 100 | 0 | Isocratic Hold: Elution of Pregabalin (RT ~5-7 min). |

| 20.0 | 60 | 40 | Linear Ramp: Elution of moderately polar impurities. |

| 35.0 | 20 | 80 | Wash: Elution of hydrophobic Esters (Ethyl/Isobutyl). |

| 40.0 | 20 | 80 | Hold: Ensure complete column clearing. |

| 40.1 | 100 | 0 | Re-equilibration: Return to initial conditions. |

| 45.0 | 100 | 0 | Ready: End of run. |

Expected Results & System Suitability

Elution Order

-

Pregabalin (Parent): ~6.5 min.

-

Lactam (Impurity C): ~28 – 30 min (More hydrophobic).

-

Pregabalin Ethyl/Isobutyl Esters: ~32 – 38 min (Highly hydrophobic).

System Suitability Criteria (Self-Validating)

To ensure the trustworthiness of the data, the system must meet these criteria before running samples:

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Pregabalin) | NMT 1.5 | Ensures correct pH and no secondary silanol interactions. |

| Resolution (Parent vs. Impurities) | NLT 3.0 | Critical separation of the massive parent peak from trace impurities. |

| % RSD (Area, n=6) | NMT 2.0% | Validates injector precision and flow stability. |

| Plate Count (N) | > 5000 | Indicates column efficiency. |

Troubleshooting Guide

-

Issue: Drifting Baseline at 210 nm.

-

Issue: Pregabalin Peak Splitting.

-

Issue: Esters not eluting.

References

-

United States Pharmacopeia (USP). Pregabalin Monograph: Related Compounds.[3] USP-NF. (2023).[10]

-

European Pharmacopoeia (Ph. Eur.). Pregabalin: Impurity C and Related Substances.[2][10] (2022).[11]

-

Kasawar, G. B., et al. "Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules."[8] Indian Journal of Pharmaceutical Sciences, 72(4), 517–519. (2010).

-

Agilent Technologies. "USP Assay and Enantiomeric Purity of Pregabalin using Agilent 1260 Infinity II Prime LC." Application Note. (2024).

Sources

- 1. scispace.com [scispace.com]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. shimadzu.com [shimadzu.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. iajps.com [iajps.com]

- 7. rjptonline.org [rjptonline.org]

- 8. jchr.org [jchr.org]

- 9. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emergingstandards.usp.org [emergingstandards.usp.org]

- 11. pharmacopoeia.com [pharmacopoeia.com]

Application Note: Preparation and Handling of Pregabalin Methyl Ester Stock Solutions

Introduction & Scope

Pregabalin methyl ester (CAS 714230-22-5 for the HCl salt) is a critical analytical reference standard used in the quality control of Pregabalin API (Active Pharmaceutical Ingredient). It serves two primary roles: as a process intermediate in the synthesis of Pregabalin and as a potential degradation impurity .

Accurate quantification of this ester is mandated by regulatory bodies (ICH, USP, EP) to ensure the purity of the final drug product. However, its chemical nature—specifically the ester linkage—presents stability challenges distinct from the parent amino acid. This guide provides a robust, chemically grounded protocol for preparing stable stock solutions, emphasizing the prevention of hydrolysis and ensuring long-term analytical reliability.

Chemical Foundation & Critical Constraints

The Hydrolysis Risk (The "Why" Behind the Protocol)

Unlike Pregabalin, which is a stable amino acid (zwitterion), this compound is susceptible to hydrolysis . In the presence of water (even atmospheric moisture) and varying pH, the ester bond degrades, reverting the compound back to Pregabalin and Methanol.

-

Implication: Stock solutions prepared in aqueous buffers or stored in non-anhydrous conditions will lose potency, leading to false-negative impurity results in QC testing.

-

Solution: Primary stock solutions must be prepared in high-purity organic solvents (Methanol or Acetonitrile) and kept strictly anhydrous.

Physical Properties & Solubility Profile[1]

| Property | Data | Relevance to Protocol |

| Compound Name | This compound HCl | Standard commercial form is the salt. |

| Molecular Formula | Used for stoichiometry. | |

| Molecular Weight | 209.7 g/mol (Salt) | Critical: Must correct for HCl mass if reporting as "Free Base". |

| Free Base MW | ~173.25 g/mol | Target analyte mass. |

| Solubility (Organic) | DMSO, Ethanol, DMF (~30 mg/mL) | Ideal for primary stock. |

| Solubility (Aqueous) | PBS pH 7.2 (~10 mg/mL) | Avoid for stock storage (Hydrolysis risk). |

| Hygroscopicity | Moderate (Salt form) | Weigh rapidly; store desicated. |

Visualized Degradation Pathway

The following diagram illustrates the degradation mechanism that this protocol is designed to prevent.

Caption: Figure 1: Hydrolysis pathway of this compound. Aqueous environments accelerate conversion back to the parent drug, invalidating the standard.

Protocol: Preparation of Stock Standard (1.0 mg/mL)

Materials Required

-

Analyte: this compound Hydrochloride (Purity >98%).[1]

-

Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH is preferred for solubility, but ACN is preferred if the HPLC method is sensitive to methanol peaks.

-

Glassware: Class A Volumetric Flask (10 mL or 25 mL), amber glass (light protection).

-

Balance: Analytical balance with 0.01 mg readability.

Step-by-Step Methodology

Step 1: Salt Correction Calculation

Most standards are supplied as the Hydrochloride (HCl) salt. You must correct the weighing mass to achieve the desired concentration of the free base (active moiety).

-

Example: To prepare 10 mL of 1.0 mg/mL (free base):

-

Target Base Mass = 10 mg.

-

Correction Factor =

. -

Weigh: 12.1 mg of the HCl salt.

-

Step 2: Weighing & Dissolution[2]

-

Equilibrate the standard vial to room temperature (prevent condensation).

-

Weigh 12.1 mg ± 0.1 mg of this compound HCl directly into a weighing boat.

-

Transfer quantitatively to a 10 mL Amber Volumetric Flask .

-

Rinse the boat 3x with small volumes of Methanol .

-

Fill the flask to ~80% volume with Methanol.

-

Sonicate for 2 minutes or swirl until no solids remain. (The salt dissolves readily in MeOH).

Step 3: Final Dilution & Mixing[2]

-

Dilute to volume with Methanol.

-

Invert the flask 10 times to ensure homogeneity.

-

Labeling: "this compound Stock - 1.0 mg/mL (Free Base Eq) in MeOH". Include Preparation Date and Expiry (1 month).

Step 4: Storage

-

Transfer aliquots (e.g., 1 mL) into HPLC vials or cryovials.

-

Store at -20°C.

-

Shelf Life: 1 month at -20°C; up to 6 months at -80°C. Discard if any precipitation or discoloration occurs.

Workflow Visualization

Caption: Figure 2: Operational workflow for the preparation of the stock solution.

Quality Control & Troubleshooting

Self-Validating the Stock

Before using the stock for critical impurity calculations, validate it:

-

Chromatographic Purity: Inject the stock (diluted to working concentration) onto the HPLC. Ensure a single peak at the expected Relative Retention Time (RRT).

-

Note: this compound typically elutes after Pregabalin in Reverse Phase C18 methods due to the ester's higher lipophilicity.

-

-

Check for Hydrolysis: If a secondary peak appears at the retention time of Pregabalin (the parent acid), the stock has degraded. Discard and prepare fresh.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Double Peak in HPLC | Hydrolysis of ester to acid. | Check solvent water content.[2][3] Ensure stock is in 100% MeOH/ACN, not buffer. |

| Low Recovery Area | Weighing error or moisture absorption. | Use salt correction factor. Weigh rapidly to avoid hygroscopic uptake. |

| Precipitation at -20°C | Concentration too high. | Sonicate upon warming to RT. Ensure complete re-dissolution before use. |

| Drifting Retention Time | pH instability in mobile phase. | This ester is pH sensitive. Ensure mobile phase buffer is buffered correctly (typically pH 6.0-7.0). |

References

-

European Medicines Agency. (2004). Scientific Discussion on Pregabalin (Lyrica). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Preparation of Standard Stock Solutions. Retrieved from [Link]

Sources

Application Note: Strategies for UV Wavelength Selection in the HPLC Analysis of Pregabalin Methyl Ester

Abstract and Scope

This application note provides a detailed technical guide for the selection of an appropriate UV detection wavelength for the analysis of Pregabalin methyl ester by High-Performance Liquid Chromatography (HPLC). This compound, a key intermediate or potential impurity in the synthesis of the anticonvulsant drug Pregabalin, presents a significant analytical challenge due to its lack of a strong native chromophore. This guide explores two primary strategies: direct detection at low UV wavelengths and enhanced detection following pre-column derivatization. We provide the scientific rationale behind each approach, detailed experimental protocols, and guidance for researchers, scientists, and drug development professionals to select the optimal method based on their analytical objectives, such as purity testing, stability studies, or quantification in complex matrices.

The Analytical Challenge: The Chromophore Deficiency

The core difficulty in developing a UV-based HPLC method for Pregabalin and its methyl ester lies in their molecular structures. Both molecules are aliphatic amino acids/esters and lack the conjugated double-bond systems or aromatic rings that are necessary for strong absorption of ultraviolet light at wavelengths above 220 nm.

-

Pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid

-

This compound: (S)-methyl 3-(aminomethyl)-5-methylhexanoate

The only electronically excitable bonds present are the C=O of the carboxyl or ester group. These functional groups typically exhibit a weak n→π* transition around 200-215 nm. Consequently, direct UV detection is restricted to this very low wavelength region, a choice fraught with practical challenges. The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) both describe methods for Pregabalin that utilize detection at or near 210-215 nm[1][2][3]. While functional, this approach suffers from low sensitivity and high potential for interference from common HPLC solvents, buffers, and sample matrix components that also absorb in this region.

Strategy 1: Direct Detection at Low UV Wavelengths

This approach is the most straightforward as it requires no sample modification. It is best suited for high-concentration samples, such as the analysis of bulk drug substance or concentrated process intermediates, where specificity and sensitivity are less critical.

Causality and Experimental Choices

-

Wavelength Selection (210 nm): This wavelength is chosen to align with the weak absorbance maximum of the carbonyl group in the ester. The European Pharmacopoeia specifies 210 nm for related substances tests of Pregabalin, providing an authoritative basis for this selection[4].

-

Mobile Phase: A simple mobile phase of phosphate buffer and a polar organic solvent (methanol or acetonitrile) is typically used. The buffer maintains a consistent pH to ensure a stable, ionized state for any residual acidic or basic functional groups, leading to reproducible retention times. The organic modifier is adjusted to achieve optimal retention and peak shape.

-

Column: A standard reversed-phase C18 column is the workhorse for this type of analysis, effectively separating the non-polar this compound from more polar or non-polar impurities based on hydrophobic interactions.

Protocol: Direct HPLC-UV Analysis

Objective: To quantify this compound in a relatively clean, high-concentration sample.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate

-

1 M Sodium Hydroxide

-

Water (HPLC Grade)

Procedure:

-

Mobile Phase Preparation: Prepare a 0.272% w/v solution of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 5.9 with 1 M sodium hydroxide. This will serve as the aqueous component (Buffer). The mobile phase can be an isocratic mixture, for example, Acetonitrile:Buffer (2:100, v/v)[2]. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1 mg/mL. Prepare working standards by serial dilution as required.

-

Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

-

Chromatographic Conditions:

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Table 1: HPLC Conditions for Direct UV Detection

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.9) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[2] |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm [2][3][4] |

Strategy 2: Enhanced Detection via Pre-Column Derivatization

To overcome the inherent limitations of direct UV detection, pre-column derivatization is the scientifically superior strategy for achieving high sensitivity and specificity. This is essential for trace-level analysis, impurity profiling, and quantification in complex biological matrices. The process involves reacting the primary amine of this compound with a reagent that attaches a strongly UV-absorbing "tag" or chromophore.

Causality and Experimental Choices

-

Derivatizing Reagent (FDNB): 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is an excellent choice. It reacts specifically with the primary amine on the this compound under mild alkaline conditions to form a dinitrophenyl (DNP) derivative.

-

Wavelength Selection (360 nm): The resulting DNP-ester derivative is a vibrant yellow compound containing a dinitrophenyl ring system, which is a powerful chromophore. This derivative exhibits a strong absorbance maximum (λmax) around 360 nm[5][6]. Shifting the detection to this wavelength has two major advantages:

-

Greatly Increased Sensitivity: The molar absorptivity of the DNP derivative is orders of magnitude higher than the underivatized ester.

-

Superior Specificity: Endogenous interferences from sample matrices and mobile phase components are virtually non-existent at 360 nm, leading to cleaner baselines and more reliable quantification.

-

Protocol: Derivatization and HPLC-UV Analysis

Objective: To achieve sensitive and specific quantification of this compound.

Reagents:

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium Bicarbonate

-

Hydrochloric Acid

-

Acetonitrile, Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

Procedure:

Part A: Derivatization

-

Pipette 1.0 mL of the sample or standard solution (containing this compound) into a glass vial.

-

Add 1.0 mL of a saturated Sodium Bicarbonate solution to make the solution alkaline.

-

Add 1.0 mL of a 1% (w/v) FDNB solution in acetonitrile.

-

Cap the vial tightly, vortex, and heat in a water bath at 60°C for 30-60 minutes.

-

After cooling to room temperature, neutralize the solution by adding a small amount of dilute Hydrochloric Acid until effervescence ceases.

-

Dilute the resulting solution with the HPLC mobile phase to a known volume for analysis.

Part B: HPLC Analysis

-

Mobile Phase Preparation: Prepare a mobile phase suitable for separating the DNP-derivative. A common mobile phase is a mixture of Acetonitrile and a phosphate buffer (e.g., 50 mM KH₂PO₄, pH 2.5) in a 60:40 v/v ratio[5]. Filter and degas.

-

Chromatographic Conditions:

-

Set up the HPLC system according to the parameters in Table 2.

-

Equilibrate the column until a stable baseline is achieved.

-

Inject the derivatized standard and sample solutions.

-

Table 2: HPLC Conditions for Derivatized Sample

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 50 mM KH₂PO₄ (pH 2.5) (60:40, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Detection Wavelength | 360 nm [5][6] |

Method Selection Workflow

The choice between direct UV detection and derivatization depends entirely on the analytical goal. The following diagram illustrates a logical workflow for method selection.

Conclusion

The successful HPLC-UV analysis of this compound requires a deliberate choice of detection strategy based on the analytical requirements.

-

For high-concentration samples where simplicity and speed are paramount, direct UV detection at 210 nm is a viable, albeit limited, option.

-

For trace-level quantification, impurity analysis, or analysis in complex matrices , pre-column derivatization with a reagent like FDNB followed by detection at a higher wavelength (e.g., 360 nm) is the mandatory and superior approach. It provides the necessary sensitivity and specificity to ensure accurate, reliable, and robust results.

By understanding the chemical basis for these methodologies, researchers can confidently develop and validate HPLC methods tailored to their specific needs for this compound analysis.

References

-

Jadhav, A. S., Pathare, D. S., Shingare, M. S. (2013). Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 329-332.

-

Zhang, Y., et al. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 44(8), 478–481.

-

ResearchGate. (n.d.). UV/Visible scan of the chromophoric product of pregabalin.

-

Mostafa, N. M., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis Research, 8(2), 38-43.

-

Bali, V., & Kaur, S. (2022). RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. International Journal of Pharmaceutical Sciences and Research, 13(6), 1000-1007.

-

Onah, J. O., & Odo, C. E. (2012). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. E-Journal of Chemistry, 9(4), 1859-1868.

-

United States Pharmacopeia. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards.

-